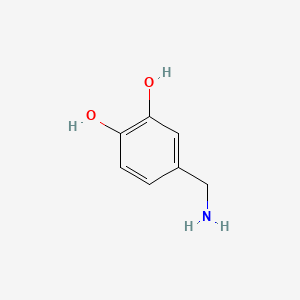

3,4-Dihydroxybenzylamine

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 3,4-Dihydroxybenzylamine hydrobromide involves the following steps:

Starting Material: The synthesis begins with the preparation of this compound.

Reaction with Hydrobromic Acid: The this compound is then reacted with hydrobromic acid to form the hydrobromide salt.

Purification: The product is purified through recrystallization to obtain this compound hydrobromide with high purity.

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

3,4-Dihydroxybenzylamin-Hydrobromid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Chinone zu bilden.

Reduktion: Es kann reduziert werden, um Catechole zu bilden.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Hydroxylgruppen durch andere funktionelle Gruppen ersetzt werden.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Clinical Diagnostic Applications

Detection of Urinary Free Metanephrines

3,4-Dihydroxybenzylamine hydrobromide has been utilized as an internal standard in the detection of urinary free metanephrines, enhancing the accuracy of diagnosing pheochromocytomas and paragangliomas. This application underscores its importance in clinical diagnostics, particularly for neuroendocrine tumors .

HPLC-ECD Method Development

A study developed a high-performance liquid chromatography with electrochemical detection (HPLC-ECD) method using DHBA as an internal standard for vitamin C analysis in plasma. This demonstrates its utility in improving analytical methodologies in biochemical research .

Neurochemical Analysis

Fluorescence Analysis of Catecholamines

In neurochemical research, this compound serves as an internal standard for determining catecholamines and related compounds in rat brain tissue. This application highlights its role in studying neurotransmitter dynamics and related neurochemical pathways .

Material Science and Polymer Chemistry

Oxidative Polymerization

this compound is used to synthesize poly[this compound] (PDHBA) through oxidative polymerization. This polymer exhibits properties similar to polydopamine and has potential applications in materials science for creating coatings and functional materials .

| Property | PDHBA | Polydopamine |

|---|---|---|

| Synthesis Method | Oxidative Polymerization | Self-Polymerization |

| Applications | Coatings, Sensors | Drug Delivery, Biocompatibility |

| Chemical Structure | Derived from DHBA | Derived from Dopamine |

Antitumor Research

Cytotoxicity Against Melanoma Cells

Research indicates that this compound exhibits selective cytotoxicity against melanoma cells. It inhibits DNA synthesis and shows potential as an experimental antimelanoma agent. Its mechanism involves inhibition of DNA polymerase through enzymatic activation by tyrosinase . The compound's toxicity parallels that of L-dopa but allows for greater recovery of treated cells .

Analytical Chemistry

Use as Internal Standard in HILIC

In hydrophilic interaction liquid chromatography (HILIC), this compound is employed as an internal standard for the separation of water-soluble vitamins. Its application facilitates the simultaneous analysis of multiple compounds with significant biological importance .

Mechanistic Studies

Oxidation Chemistry

Studies on the oxidation of this compound reveal its transformation into various products, including 3,4-dihydroxybenzaldehyde. These findings contribute to understanding the compound's chemical behavior and its potential implications in biological systems .

Case Studies

-

Case Study 1: Diagnostic Accuracy Improvement

A study demonstrated that using DHBA as an internal standard significantly improved the detection accuracy of urinary free metanephrines in patients suspected of having pheochromocytomas. -

Case Study 2: Antitumor Efficacy

In vitro studies showed that DHBA effectively inhibited DNA polymerase activity in melanoma cells, suggesting its potential as a therapeutic agent against certain cancers.

Wirkmechanismus

The mechanism of action of 3,4-Dihydroxybenzylamine hydrobromide involves its ability to inhibit DNA polymerase activity in melanoma cells. This inhibition leads to the disruption of DNA synthesis and cell division, resulting in cytotoxic effects. The compound targets melanoma cells with varying degrees of tyrosinase activity, making it effective in inhibiting the growth of these cells .

Vergleich Mit ähnlichen Verbindungen

3,4-Dihydroxybenzylamin-Hydrobromid ist einzigartig aufgrund seiner verbesserten Struktur als Dopaminanalog und seiner spezifischen zytotoxischen Wirkungen auf Melanomzellen. Zu ähnlichen Verbindungen gehören:

Dopamin: Die Stammverbindung mit ähnlichen, aber weniger starken Wirkungen.

L-DOPA: Ein Vorläufer von Dopamin mit unterschiedlichen therapeutischen Anwendungen.

Norepinephrin: Ein weiteres Catecholamin mit unterschiedlichen physiologischen Wirkungen.

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen biologischen Aktivitäten und therapeutischen Anwendungen .

Biologische Aktivität

3,4-Dihydroxybenzylamine (DHBA) is a catecholamine analog and a significant compound in biochemical research due to its structural similarity to dopamine. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by research findings and case studies.

This compound is characterized by the presence of two hydroxyl groups on the benzene ring, which contributes to its reactivity and biological activity. It serves as a precursor for catecholamines such as norepinephrine and epinephrine, synthesized from the amino acid tyrosine. The compound can be produced through various synthetic routes, including oxidative polymerization methods that yield poly[this compound] (PDHBA), which has applications in materials science and bioengineering .

Dopaminergic Activity

As a dopamine analog, DHBA interacts with dopaminergic receptors but exhibits lower toxicity compared to dopamine itself. Studies have shown that DHBA can inhibit thymidine incorporation in cancer cells, similar to dopamine, making it a potential candidate for cancer therapy . Its reduced toxicity profile allows for higher tolerable doses, which enhances its therapeutic efficacy in vivo.

Oxidation Products and Cytotoxicity

The oxidation of DHBA by enzymes such as tyrosinase generates reactive quinonoid intermediates. These intermediates can exhibit cytotoxic effects on melanoma cells. Research indicates that while DHBA undergoes oxidation to form 3,4-dihydroxybenzaldehyde, the resulting products do not accumulate significantly in the reaction mixture, suggesting rapid transformation into less harmful compounds .

In Vitro Studies

In vitro studies have demonstrated that DHBA exhibits significant cytotoxicity against B16 melanoma cells. When administered at doses of 1,000 mg/kg, DHBA showed a life-span increase of 70% in murine models compared to 48% with dopamine at lower doses (400 mg/kg). This suggests that DHBA may provide a more effective treatment option with fewer side effects .

Case Studies

A notable case study involved the use of DHBA in combination with other therapeutic agents in animal models. The findings indicated that DHBA could enhance the efficacy of existing cancer treatments by reducing the toxicity associated with higher doses of dopamine derivatives .

Applications in Clinical Diagnostics

This compound has also found utility as an internal standard in analytical chemistry for detecting urinary free metanephrines. This application is particularly relevant for diagnosing pheochromocytomas and paragangliomas, showcasing its importance beyond direct therapeutic uses .

Summary of Research Findings

Eigenschaften

IUPAC Name |

4-(aminomethyl)benzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c8-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H,4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMPSMITLLBENU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37491-68-2 (Parent), 16290-26-9 (hydrobromide) | |

| Record name | 4-(Aminomethyl)pyrocatechol hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016290269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037491682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20902714 | |

| Record name | NoName_3263 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Dihydroxybenzylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37491-68-2, 16290-26-9 | |

| Record name | Dihydroxybenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37491-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)pyrocatechol hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016290269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037491682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(aminomethyl)pyrocatechol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Dihydroxybenzylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.